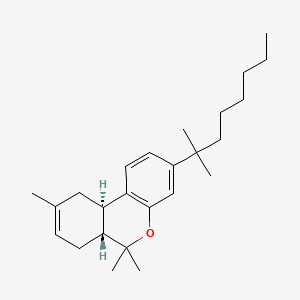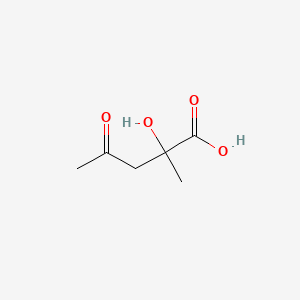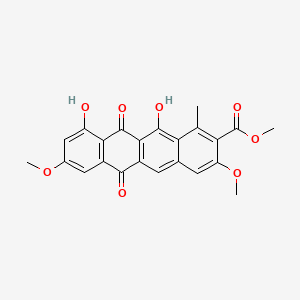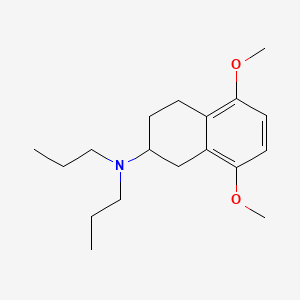![molecular formula C28H30N6O3 B1204556 3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1204556.png)
3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one is a member of quinolines.
Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Benzo[h]quinoline Derivatives
A study by Janin, Bisagni, and Carrez (1993) explored the synthesis of 2-amino-substituted benzo[h]quinoline derivatives, which are structurally related to antitumor benzo[c]phenanthridine alkaloids. These derivatives were tested on murine lymphoblastic leukemia cells, showing no cytotoxicity (Janin, Bisagni, & Carrez, 1993).
Antitumor and Antimicrobial Properties
Bolakatti et al. (2020) synthesized a novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, showing significant anticancer activity against MCF-7 and WRL68 cancer cells. Some compounds also exhibited notable antibacterial activity, especially against E. coli (Bolakatti et al., 2020).
Quinoline Derivatives with Antitumor Activity
A study by Yamato et al. (1989) found that fused tri- and tetracyclic quinolines with certain side chains exhibited potent antitumor activities in vitro and in vivo, comparable to those of m-AMSA, a known antitumor agent (Yamato et al., 1989).
Anti-Breast Cancer Agents from Substituted Quinolines
Shi et al. (2008) discovered anti-breast cancer agents derived from substituted quinolines. Their research indicated that certain quinolines have nanomolar-range IC(50) values, suggesting potential for pharmacological testing (Shi et al., 2008).
Antimicrobial and Anti-Inflammatory Activity
Kumar, Fernandes, and Kumar (2014) synthesized novel substituted quinolin-2(1H)-one derivatives, demonstrating both antimicrobial and anti-inflammatory activities (Kumar, Fernandes, & Kumar, 2014).
Pharmacological Potential
Psycho- and Neurotropic Properties
Podolsky, Shtrygol’, and Zubkov (2017) studied the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo, finding substances with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects (Podolsky, Shtrygol’, & Zubkov, 2017).
Analgesic and Anti-Inflammatory Activities
Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, showing significant analgesic and anti-inflammatory activities, with mild ulcerogenic potential (Alagarsamy et al., 2011).
properties
Product Name |
3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one |
|---|---|
Molecular Formula |
C28H30N6O3 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
3-[[1-[1-(furan-2-ylmethyl)tetrazol-5-yl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C28H30N6O3/c1-3-26(27-30-31-32-34(27)19-24-10-7-15-37-24)33(14-13-20-8-5-4-6-9-20)18-22-16-21-11-12-23(36-2)17-25(21)29-28(22)35/h4-12,15-17,26H,3,13-14,18-19H2,1-2H3,(H,29,35) |
InChI Key |
SSZOIAVMSLBHAT-UHFFFAOYSA-N |
SMILES |
CCC(C1=NN=NN1CC2=CC=CO2)N(CCC3=CC=CC=C3)CC4=CC5=C(C=C(C=C5)OC)NC4=O |
Canonical SMILES |
CCC(C1=NN=NN1CC2=CC=CO2)N(CCC3=CC=CC=C3)CC4=CC5=C(C=C(C=C5)OC)NC4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



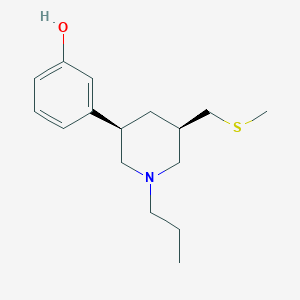
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate](/img/structure/B1204476.png)
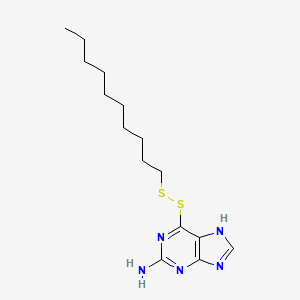
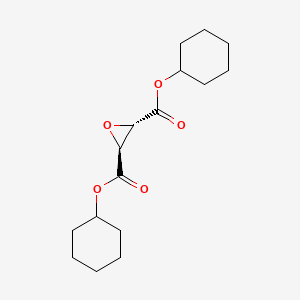
![2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide](/img/structure/B1204482.png)
![[6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate](/img/structure/B1204483.png)
